molecular formula C6H13ClN2O2 B1520305 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1221722-67-3

3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1520305
CAS RN: 1221722-67-3
M. Wt: 180.63 g/mol
InChI Key: PCXNFDDUWPZUSA-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride (3-APO) is an organic compound that is used in a variety of scientific and medical applications. It is a member of the oxazolidinone family, which is a type of heterocyclic compound that has a five-membered ring. 3-APO is a white crystalline solid with a molecular weight of 190.6 g/mol and a melting point of 132-133°C. It is soluble in water and other polar solvents, and is stable under normal laboratory conditions.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride, as a derivative of the oxazolidin-2-one nucleus, is recognized for its versatility in synthetic organic chemistry and medicinal chemistry. The oxazolidin-2-one ring serves as a cyclic carbamate skeleton, rare in natural products but widely utilized in synthetic organic chemistry for its enantioselectivity capabilities in asymmetric synthesis. This compound is instrumental in the construction of chiral molecules and serves as protective groups for 1,2-aminoalcohols. Its significance is underscored by the development of Linezolid, an antibacterial drug, highlighting its pharmaceutical applications (Zappia et al., 2007).

Innovations in Antibacterial Agents Further research has identified 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride as a precursor in the synthesis of novel antibacterial agents. These agents, derived from the oxazolidinone class, have shown potent activity against multidrug-resistant gram-positive bacterial infections, offering a new avenue for addressing bacterial resistance. The development of such compounds underscores the critical role of oxazolidin-2-one derivatives in the creation of new antibacterial therapies (Brickner et al., 1996).

Advancements in Catalytic Systems The compound's utility extends into catalysis, with research demonstrating its role in environmentally friendly catalytic systems for the synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2. Such advancements not only broaden the applications of this compound in synthetic chemistry but also contribute to the development of greener chemical processes (Du et al., 2021).

Enzymatic Synthesis Innovations The versatility of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is further illustrated by its use in enzymatic synthesis processes. Innovations in biocatalysis have leveraged this compound for the synthesis of oxazolidin-2-one derivatives, demonstrating its importance in the development of sustainable and efficient chemical syntheses (Yadav & Pawar, 2014).

properties

IUPAC Name

3-(2-aminopropyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-5(7)4-8-2-3-10-6(8)9;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNFDDUWPZUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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